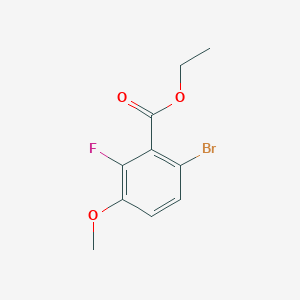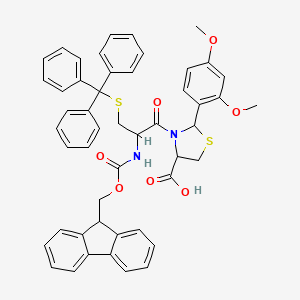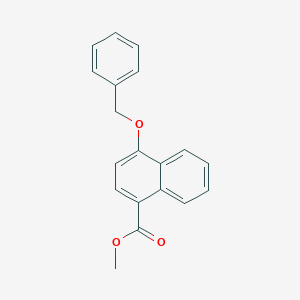
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(benzyloxy)-1-naphthalenecarboxylate” likely refers to a chemical compound that contains a naphthalene structure (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a benzyloxy group (benzyl ether with an oxygen atom connecting it to the rest of the molecule), and a methyl ester group attached to the carboxylate .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely include a naphthalene core, with a benzyloxy group and a methyl ester attached. The exact positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like protodeboronation, a process used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties like being solid at room temperature and having specific melting points .作用機序
Target of Action
It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzylic compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the stability of boronic esters, which are often used in the synthesis of benzylic compounds, can influence their bioavailability .
Result of Action
The reactions that benzylic compounds undergo can lead to changes in their molecular structure, potentially altering their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate. For instance, the stability of boronic esters, often used in the synthesis of benzylic compounds, can be influenced by air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action .
実験室実験の利点と制限
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate has several advantages for use in laboratory experiments. It is a relatively non-toxic and non-carcinogenic compound, and it is relatively inexpensive and easy to obtain. In addition, it is a versatile reagent that can be used in a wide variety of laboratory applications. However, it is important to note that it is a relatively reactive compound, and it can react with other compounds present in the reaction mixture, which can lead to undesired side reactions.
将来の方向性
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate has a wide range of potential applications in organic synthesis. In the future, it could be used in the synthesis of novel compounds with potential therapeutic applications. In addition, it could be used in the synthesis of new materials, such as polymers and nanomaterials, with potential applications in the fields of medicine and industry. Finally, it could be used in the synthesis of new drugs and agrochemicals with improved efficacy and safety profiles.
合成法
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-chloro-1-naphthol with benzyl chloride in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution, yielding this compound as the desired product.
科学的研究の応用
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as drugs, agrochemicals, and fragrances. In addition, it has been used in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used in the synthesis of a novel compound, 2-amino-4-(benzyloxy)-1-naphthalenecarboxylic acid, which has been shown to have anti-inflammatory and anti-cancer properties.
Safety and Hazards
特性
IUPAC Name |
methyl 4-phenylmethoxynaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)17-11-12-18(16-10-6-5-9-15(16)17)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZIAHBSDMWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

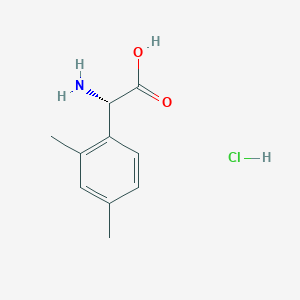

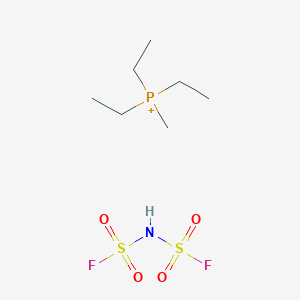
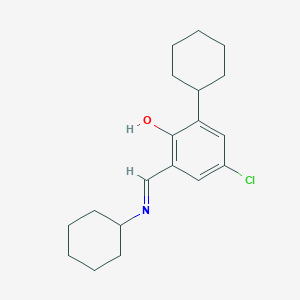
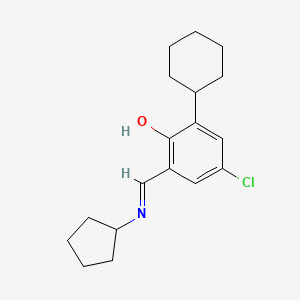
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
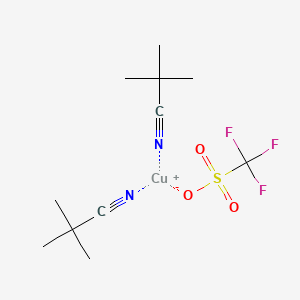
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
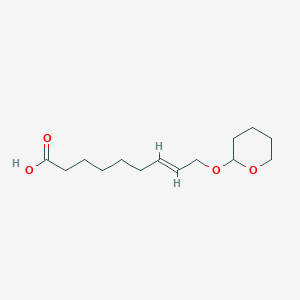
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)
